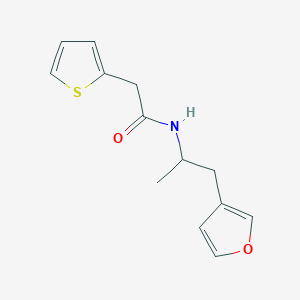

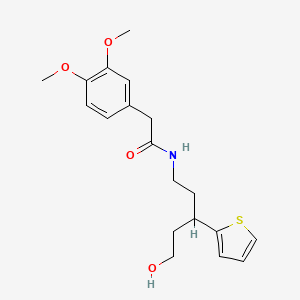

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and related compounds typically involves multi-component reactions, with one-pot processes being particularly advantageous for their efficiency and environmental friendliness. For instance, a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol has been demonstrated. This method offers good yields, straightforward protocols, and mild reaction conditions, making it an attractive approach for synthesizing such complex molecules (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a related compound was characterized, revealing intricate details about molecular arrangements and confirming the geometry of the synthesized molecules through single-crystal X-ray diffraction (霍静倩 et al., 2016).

Chemical Reactions and Properties

The reactivity of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is influenced by its functional groups and the presence of the furan and thiophene rings. Multicomponent syntheses involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been explored to produce highly functionalized bifurans and thiophen-2-yl furans, showcasing the compound's versatility in chemical reactions (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and its derivatives are involved in novel synthetic routes and catalysis. For instance, they are used in DBU-mediated efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis process. This method highlights advantages such as good yields, environmentally friendly conditions, straightforward protocols, short reaction times, and mild conditions, making it significant for developing new compounds with potential applications in various fields including materials science and pharmacology (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Materials Science

In materials science, derivatives of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide are explored for their potential in creating new polymers and materials with unique properties. For example, novel hybrid polymers with thiophenylanilino and furanylanilino backbones, and substituted phenyl side groups have been reported. These materials are synthesized through electrophilic aromatic conditions and show promise in applications requiring electroactive films due to their ability to be repeatedly oxidized and reduced with little loss of electrochemical activity (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Electrochemical Applications

Another significant application is in the field of electrochemistry, where poly(2-(thiophen-2-yl)furan) (PTFu) has been electrodeposited by direct anodic oxidation. This process, and the resulting PTFu, demonstrate enhanced capacitance properties, indicating potential use as electrode material for supercapacitor applications. The specific capacitance and cycling stability of PTFu are notably improved in certain electrolytes, showcasing the impact of furan and thiophene derivatives in advancing electrochemical storage technologies (Mo, Zhou, Ma, & Xu, 2015).

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-10(7-11-4-5-16-9-11)14-13(15)8-12-3-2-6-17-12/h2-6,9-10H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFMMSBZLNMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)